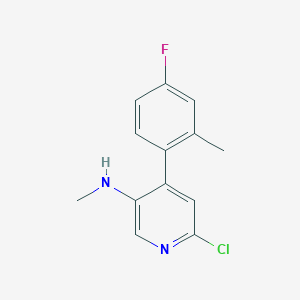

6-Chloro-4-(4-fluoro-2-methylphenyl)-N-methylpyridin-3-amine

Description

6-Chloro-4-(4-fluoro-2-methylphenyl)-N-methylpyridin-3-amine (molecular formula: C₁₃H₁₂ClFN₂) is a halogenated pyridine derivative with a substituted phenyl ring and an N-methylamine group. It is structurally characterized by a pyridine core substituted at the 4-position with a 4-fluoro-2-methylphenyl group and at the 6-position with chlorine, while the 3-position bears a methylamine moiety. This compound has gained attention as a key intermediate in pharmaceutical synthesis, notably for NT-814 (a neurokinin receptor antagonist), as highlighted in a patent describing its novel production method . Its hydrochloride salt (CID 86101274) is also documented, with detailed structural data including SMILES (CC1=C(C=CC(=C1)F)C2=CC(=NC=C2N)Cl) and InChIKey (UBHMOCPFHJWSDZ-UHFFFAOYSA-N) .

Properties

IUPAC Name |

6-chloro-4-(4-fluoro-2-methylphenyl)-N-methylpyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClFN2/c1-8-5-9(15)3-4-10(8)11-6-13(14)17-7-12(11)16-2/h3-7,16H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNJVPZQIAMHUNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C2=CC(=NC=C2NC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30726483 | |

| Record name | 6-Chloro-4-(4-fluoro-2-methylphenyl)-N-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30726483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

825643-62-7 | |

| Record name | 6-Chloro-4-(4-fluoro-2-methylphenyl)-N-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30726483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-(4-fluoro-2-methylphenyl)-N-methylpyridin-3-amine involves several steps. One common method includes the reaction of 4-fluoro-2-methylbenzaldehyde with 3-chloropyridine under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure consistent quality. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-(4-fluoro-2-methylphenyl)-N-methylpyridin-3-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

6-Chloro-4-(4-fluoro-2-methylphenyl)-N-methylpyridin-3-amine has numerous applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Researchers use it to investigate biological pathways and interactions at the molecular level.

Medicine: This compound is a key intermediate in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific receptors or enzymes.

Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-4-(4-fluoro-2-methylphenyl)-N-methylpyridin-3-amine involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 6-Chloro-4-(4-fluoro-2-methylphenyl)-N-methylpyridin-3-amine, differing in substituents, heterocyclic systems, or biological targets.

6-Chloro-4-(2-chloro-4-fluorophenyl)-N-methylpyridin-3-amine

- Structural Differences : The phenyl ring at the 4-position has 2-chloro-4-fluoro substitution instead of 4-fluoro-2-methyl substitution.

6-Chloro-N-[3-(trifluoromethyl)phenyl]pyrimidin-4-amine (CAS 872510-82-2)

- Core Heterocycle : Pyrimidine instead of pyridine.

- Substituents : A trifluoromethyl (-CF₃) group on the phenyl ring at the 3-position.

- Properties : Molecular weight (273.64 g/mol ) is lower than the target compound due to the absence of a methyl group. The trifluoromethyl group enhances metabolic stability but may reduce solubility .

N-{3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-(4-{[(2-methyl-2-propanyl)oxy]methyl}phenyl)thieno[3,2-d]pyrimidin-4-amine

- Core Heterocycle: Thienopyrimidine instead of pyridine.

- Substituents : Contains a benzyloxy group and a tert-butoxymethyl group, significantly increasing steric bulk and hydrophobicity.

- Applications: Likely designed for kinase inhibition due to the thienopyrimidine scaffold, a common motif in kinase inhibitors .

4-(4-Chlorophenyl)-6-(4-methoxyphenyl)-3-{3-[5-(4-methoxyphenyl)pyrrolo[1,2-c]thiazolo[3,2-a]pyrimidin-6-yl]-1H-1,2,4-triazol-5-yl}pyridin-2-amine

- Complexity : Features a fused pyrrolo-thiazolo-pyrimidine system linked to a triazole-pyridine scaffold.

- Functional Implications : Designed for multi-target activity (e.g., anticancer or antiviral applications) due to extended π-conjugation and hydrogen-bonding motifs .

Comparative Data Table

Key Research Findings

- Synthetic Accessibility : The target compound’s synthesis is optimized in a patent using microwave-assisted reactions, reducing reaction time compared to traditional methods .

- Biological Relevance : Pyridine and pyrimidine derivatives are prevalent in drug discovery due to their ability to mimic purine/pyrimidine bases, enabling interactions with enzymes or receptors .

- Structural-Activity Relationships (SAR) :

Biological Activity

6-Chloro-4-(4-fluoro-2-methylphenyl)-N-methylpyridin-3-amine is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound has the molecular formula and a molecular weight of approximately 273.13 g/mol. Its structure features a pyridine ring substituted with a chloro group and a fluoro-methylphenyl moiety, which are crucial for its biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 273.13 g/mol |

| Structural Features | Pyridine ring with chloro and fluoro substituents |

Antimicrobial Properties

Research indicates that compounds similar to 6-Chloro-4-(4-fluoro-2-methylphenyl)-N-methylpyridin-3-amine exhibit notable antimicrobial activity. For instance, derivatives of pyridine have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some related compounds suggest significant antibacterial potential, with values ranging from 0.0048 mg/mL to 0.0195 mg/mL against pathogens like E. coli and Bacillus mycoides .

Enzyme Inhibition

The compound's ability to act as an enzyme inhibitor is another area of interest. It has been suggested that the structural characteristics of this compound allow it to interact with specific enzymes, potentially leading to therapeutic effects in conditions such as cancer and inflammation. The exact mechanisms involve binding to active sites on enzymes, thereby modulating their activity .

The mechanism through which 6-Chloro-4-(4-fluoro-2-methylphenyl)-N-methylpyridin-3-amine exerts its biological effects involves its interaction with various molecular targets:

- Receptor Binding : The compound may bind to specific receptors involved in signaling pathways that regulate cellular functions.

- Enzyme Modulation : By inhibiting or activating certain enzymes, it can alter metabolic pathways, contributing to its therapeutic potential.

- Antimicrobial Action : Its structural features may disrupt bacterial cell wall synthesis or interfere with metabolic processes in pathogens.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Study on Antimicrobial Efficacy : A study demonstrated that similar pyridine derivatives exhibited strong antimicrobial activity against Staphylococcus aureus and Escherichia coli, reinforcing the potential of halogenated pyridines in developing new antibiotics .

- Enzyme Inhibition Research : Another research focused on the inhibition of specific kinases by pyridine derivatives, highlighting their role in cancer therapies .

- Pharmacological Applications : The compound is being investigated as a potential intermediate in synthesizing drugs targeting various diseases, including cancer and inflammatory conditions .

Q & A

Q. What are the common synthetic routes for 6-Chloro-4-(4-fluoro-2-methylphenyl)-N-methylpyridin-3-amine?

- Methodological Answer : The synthesis typically involves a multi-step approach:

- Step 1 : Suzuki-Miyaura coupling to attach the 4-fluoro-2-methylphenyl group to the pyridine core. Use Pd catalysts (e.g., Pd(PPh₃)₄) and base conditions (e.g., Na₂CO₃) in solvents like toluene/ethanol under reflux .

- Step 2 : Chlorination at the 6-position using POCl₃ or SOCl₂ under controlled temperatures (60–80°C) .

- Step 3 : Methylamination at the 3-position via nucleophilic substitution with methylamine in polar aprotic solvents (e.g., DMF) at elevated temperatures .

Yields range from 60–85%, depending on purification methods (e.g., column chromatography).

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks to confirm regiochemistry. For example, the methylamino group (δ ~2.8–3.2 ppm in 1H NMR) and aromatic protons (δ ~6.5–8.0 ppm) .

- HRMS (High-Resolution Mass Spectrometry) : Validate molecular formula (C₁₃H₁₁ClFN₂) with <5 ppm error .

- X-ray Crystallography (if crystalline): Resolve bond angles and substituent orientation, as seen in structurally similar pyrimidine derivatives .

Q. How does the fluorine substituent influence the compound’s electronic properties and reactivity?

- Methodological Answer :

- Electron-Withdrawing Effect : The 4-fluoro group reduces electron density on the phenyl ring, directing electrophilic substitution to specific positions. This can be quantified via Hammett constants (σₚ = +0.06 for fluorine) .

- Hydrogen Bonding : Fluorine may participate in weak C–H···F interactions in crystal packing, affecting solubility and crystallinity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Methodological Answer :

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) to enhance coupling efficiency. For example, Pd(OAc)₂ with XPhos ligand increased yields by 15% in similar arylpyridine syntheses .

- Solvent Effects : Replace toluene with THF or dioxane to improve solubility of intermediates.

- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 8 hours for conventional reflux) .

Q. How can discrepancies in NMR data between computational predictions and experimental results be resolved?

- Methodological Answer :

- DFT-Based NMR Prediction : Use Gaussian or ORCA software with B3LYP/6-311+G(d,p) basis sets to simulate NMR spectra. Compare computed chemical shifts with experimental data to identify misassignments .

- Dynamic Effects : Account for tautomerism or rotameric equilibria (e.g., methylamino group rotation) that broaden peaks. Use variable-temperature NMR to stabilize conformers .

Q. What computational methods are used to predict the compound’s electronic structure and binding affinity?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity. For example, the HOMO of the pyridine ring may indicate nucleophilic attack sites .

- Molecular Docking : Screen against protein targets (e.g., kinase enzymes) using AutoDock Vina. Parameterize partial charges with RESP/ESP derived from DFT .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility and stability?

- Methodological Answer :

- Solubility Profiling : Use Hansen solubility parameters to identify optimal solvents. For instance, DMSO may stabilize the compound better than methanol due to higher polarity .

- Accelerated Stability Studies : Store samples under varied conditions (light, humidity) and monitor degradation via HPLC. Compare with literature TGA/DSC data for thermal stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.